molecular formula C20H15Cl2N3 B11441612 6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441612
M. Wt: 368.3 g/mol
InChI Key: YJXQDQOFJOXDEU-UHFFFAOYSA-N
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Description

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone.

    Substitution reactions: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate phenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chlorine atoms and phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets, increase its stability, and modulate its reactivity in various chemical reactions.

Properties

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15Cl2N3/c1-13-5-2-3-8-17(13)23-20-19(14-6-4-7-15(21)11-14)24-18-10-9-16(22)12-25(18)20/h2-12,23H,1H3

InChI Key

YJXQDQOFJOXDEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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